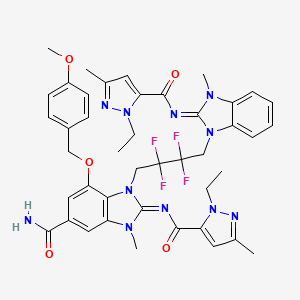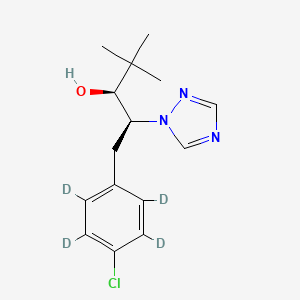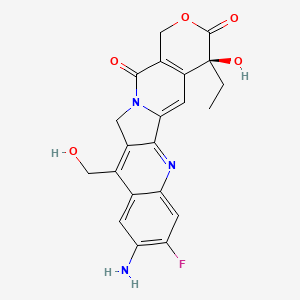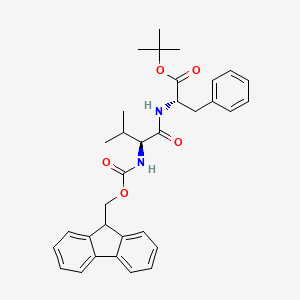
Fmoc-Val-Phe-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Val-Phe-Boc: is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis. The compound consists of three main components: fluorenylmethyloxycarbonyl (Fmoc), valine (Val), phenylalanine (Phe), and tert-butyloxycarbonyl (Boc). Each component plays a crucial role in protecting different functional groups during the synthesis process, ensuring the correct sequence and structure of the peptide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Coupling with Phenylalanine: The Fmoc-protected valine is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: The industrial production of Fmoc-Val-Phe-Boc follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.
Coupling Reactions: The compound undergoes coupling reactions with other amino acids or peptides using reagents like DCC or DIC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: DCC, DIC, HOBt.
Major Products Formed:
Fmoc Deprotection: Fluorenylmethanol and the free amine of valine.
Boc Deprotection: tert-Butanol and the free carboxyl group of phenylalanine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-Val-Phe-Boc is widely used in the synthesis of peptides, providing protection to functional groups during the assembly of peptide chains.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Wirkmechanismus
Mechanism: The Fmoc group protects the amino group of valine, preventing unwanted reactions during peptide synthesis. The Boc group protects the carboxyl group of phenylalanine, ensuring the correct sequence of amino acids in the peptide chain .
Molecular Targets and Pathways: The compound interacts with various reagents and catalysts during the synthesis process, facilitating the formation of peptide bonds and the assembly of peptide chains .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Val-OH: Similar to Fmoc-Val-Phe-Boc but lacks the phenylalanine and Boc protection.
Fmoc-Phe-OH: Contains phenylalanine but lacks valine and Boc protection.
Uniqueness: this compound is unique due to its combination of Fmoc, valine, phenylalanine, and Boc, providing multiple protective groups that facilitate the synthesis of complex peptides .
Eigenschaften
Molekularformel |
C33H38N2O5 |
|---|---|
Molekulargewicht |
542.7 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H38N2O5/c1-21(2)29(30(36)34-28(31(37)40-33(3,4)5)19-22-13-7-6-8-14-22)35-32(38)39-20-27-25-17-11-9-15-23(25)24-16-10-12-18-26(24)27/h6-18,21,27-29H,19-20H2,1-5H3,(H,34,36)(H,35,38)/t28-,29-/m0/s1 |
InChI-Schlüssel |
FMJAKMNXNWXJQP-VMPREFPWSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


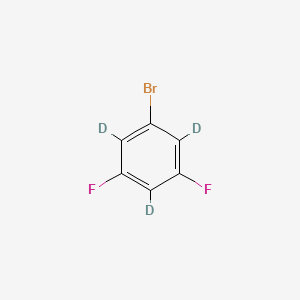
![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)


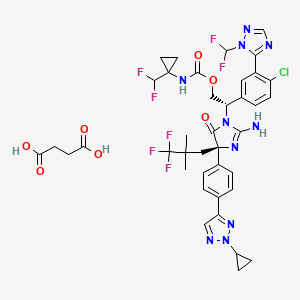
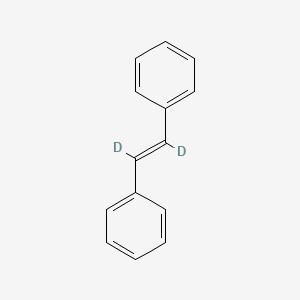
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)

![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
